4-Hydroxyphenylacetone

Drug Design Medicinal Chemistry Physicochemical Properties

4-Hydroxyphenylacetone (CAS 770-39-8), the para-hydroxy analog of phenylacetone, features a phenolic -OH group that modulates electron density and hydrogen-bonding capacity—critical reactivity differences from phenylacetone or 4-methoxyphenylacetone. This substitution is essential for constructing the pharmacophore of NSAIDs and analgesics, making it a non-substitutable API intermediate. It also serves as a certified inactive amphetamine metabolite reference standard for forensic toxicology and doping control. Our 98% purity grade ensures consistent synthetic yields, reliable analytical data, and robust biocatalytic benchmarking.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 770-39-8
Cat. No. B1242247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyphenylacetone
CAS770-39-8
Synonyms4-hydroxyphenylacetone
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC=C(C=C1)O
InChIInChI=1S/C9H10O2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,11H,6H2,1H3
InChIKeyVWMVAQHMFFZQGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxyphenylacetone (CAS 770-39-8) for Pharmaceutical Intermediates: Key Properties and Procurement Considerations


4-Hydroxyphenylacetone (CAS 770-39-8), also known as 1-(4-hydroxyphenyl)propan-2-one, is a para-substituted phenolic ketone with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol . It is a white to off-white crystalline solid at room temperature (melting point: 38–42 °C) that exhibits solubility in methanol and other organic solvents . The compound is the para-hydroxy analog of phenylacetone and is recognized as an inactive metabolite of amphetamine in humans [1]. In industrial and research contexts, it is primarily employed as a key intermediate in the synthesis of pharmaceuticals, notably analgesics and non-steroidal anti-inflammatory drugs (NSAIDs), as well as certain fragrance compounds .

Critical Differentiators of 4-Hydroxyphenylacetone (770-39-8) vs. Common Analogs in Synthetic Route Design


Substituting 4-Hydroxyphenylacetone with structurally similar compounds such as phenylacetone, 4-methoxyphenylacetone, or acetaminophen is not a trivial decision in a synthetic workflow. The presence, position, and chemical nature of the para-substituent on the phenyl ring fundamentally alters the molecule's physicochemical properties, reactivity, and metabolic fate [1]. Specifically, the para-hydroxyl group is not merely a spectator; it significantly modulates electron density, hydrogen-bonding capacity, and susceptibility to oxidative degradation compared to analogs like the unsubstituted phenylacetone or the 4-methoxy derivative [2]. These differences translate into quantifiable variations in reaction yields, catalyst compatibility, and product stability, which can derail a synthetic sequence or invalidate analytical comparisons if the incorrect starting material is procured.

Quantitative Differentiation Evidence for 4-Hydroxyphenylacetone (CAS 770-39-8)


Structural and Physicochemical Differentiation: 4-Hydroxy vs. Unsubstituted and 4-Methoxy Analogs

The para-hydroxyl group of 4-Hydroxyphenylacetone introduces a hydrogen bond donor that is absent in both phenylacetone and 4-methoxyphenylacetone, while also providing a hydrogen bond acceptor site distinct from the ketone. This structural feature is quantified by a Topological Polar Surface Area (TPSA) of 37.30 Ų and an XLogP3 of 0.80, compared to phenylacetone's TPSA of 17.07 Ų and XLogP3 of 1.77 [1]. The lower lipophilicity and higher polar surface area of 4-Hydroxyphenylacetone indicate significantly altered membrane permeability and solubility profiles, which are critical parameters in both biological assays and liquid-liquid extraction workflows.

Drug Design Medicinal Chemistry Physicochemical Properties

Stability and Degradation Susceptibility: 4-Hydroxy vs. 4-Methoxy Derivative in Catalytic Reactions

In a biocatalytic screening of ketones using Δ29TfNCS variants, 4-Hydroxyphenylacetone (ketone 2) was found to be unsuitable for scale-up reactions due to degradation of the starting material, which restricted its utility [1]. This instability was explicitly contrasted with the 4-methoxy analog (ketone 5), which demonstrated superior stability under identical screening conditions and was selected as the preferred substrate for further development [1].

Biocatalysis Process Chemistry Stability Testing

Metabolic Pathway Differentiation: 4-Hydroxy vs. Acetaminophen

4-Hydroxyphenylacetone (4-HPA) is a structural analog of acetaminophen (paracetamol), in which the amide group is replaced by a methylene group. Despite this similarity, they follow a common metabolic pathway: both are oxidized to form reactive quinone methide intermediates. A comparative study in male Sprague-Dawley rat liver microsomes and precision-cut liver slices directly compared their metabolism and toxicity [1]. The study found that 4-HPA at a concentration of 5 mM caused the death of approximately 50% of hepatocytes after 6 hours of incubation, demonstrating a quantifiable cytotoxic effect distinct from acetaminophen's profile [1].

Toxicology Drug Metabolism Pharmacology

Analytical Purity and Specification: Commercially Available vs. Patent-Disclosed Synthesis

Commercial sourcing of 4-Hydroxyphenylacetone typically provides a product with a minimum purity of >97.0% by GC, with a melting point of 38.0 to 42.0 °C . This baseline specification is contrasted by a patented synthetic method (Patent CN200910131188) for p-hydroxyphenylacetone, which reports a product yield of greater than 70% and a purity of more than 99% [1]. This establishes a clear performance gap between commercial grade material and what can be achieved with an optimized, proprietary synthesis.

Analytical Chemistry Quality Control Synthetic Methodology

Optimal Procurement and Application Scenarios for 4-Hydroxyphenylacetone (770-39-8)


Pharmaceutical Intermediates for Analgesic and Anti-inflammatory Drugs

The compound is primarily procured as a key intermediate in the multi-step synthesis of pharmaceuticals, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics . Its specific substitution pattern is essential for the construction of the final drug molecule's pharmacophore, where the phenolic hydroxyl group is often further derivatized or retained for target binding. Its defined role in these established synthetic routes makes it a mandatory, non-substitutable building block for manufacturing these active pharmaceutical ingredients (APIs).

Analytical Reference Standard and Metabolite Identification

Given its identity as an inactive metabolite of amphetamine , 4-Hydroxyphenylacetone is procured as an analytical reference standard for forensic toxicology, doping control, and pharmacokinetic studies. Its unique chromatographic and spectral properties, distinct from phenylacetone and other metabolites, are crucial for accurate identification and quantification in complex biological matrices. The availability of comprehensive spectral data, including MS and NMR from authoritative databases like SDBS [1], further supports its use in method development and validation.

Development of Enzyme-Catalyzed and Bio-orthogonal Reactions

The compound serves as a model substrate for developing and optimizing novel biocatalytic transformations. Its documented instability under certain conditions positions it as a challenging target for enzyme engineering efforts aimed at improving substrate tolerance and reaction robustness. Researchers can procure 4-Hydroxyphenylacetone to benchmark new catalysts or to study structure-activity relationships where the phenolic hydroxyl group plays a critical role in substrate recognition or enzyme inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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